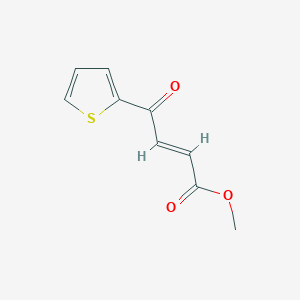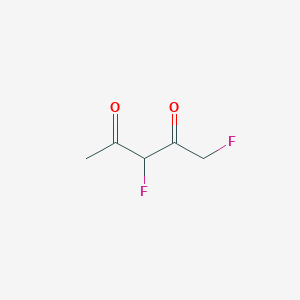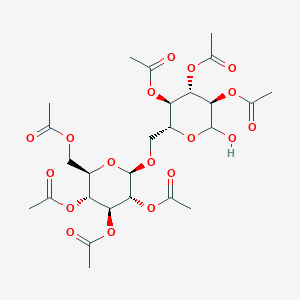
Methyl 4-(5-pyrimidinyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(5-pyrimidinyl)benzoate is an organic compound with the molecular formula C12H10N2O2. It is characterized by the presence of a pyrimidine ring attached to a benzoate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-(5-pyrimidinyl)benzoate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is conducted in an inert atmosphere, often using solvents like toluene or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include rigorous control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(5-pyrimidinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while reduction can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 4-(5-pyrimidinyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Wirkmechanismus
The mechanism by which Methyl 4-(5-pyrimidinyl)benzoate exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of essential enzymes in bacterial cells. The compound’s structure allows it to bind to these enzymes, disrupting their normal function and leading to the death of the bacterial cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar pyrimidine structure and exhibit comparable biological activities.
Pyridazine derivatives: These compounds also contain nitrogen atoms in a six-membered ring and are used in various pharmacological applications.
Uniqueness
Methyl 4-(5-pyrimidinyl)benzoate is unique due to its specific ester and pyrimidine functionalities, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H10N2O2 |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
methyl 4-pyrimidin-5-ylbenzoate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)10-4-2-9(3-5-10)11-6-13-8-14-7-11/h2-8H,1H3 |
InChI-Schlüssel |
AACXPPWKQLQUCA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-Ethyl-3-hydroxy-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-7(2H)-one](/img/structure/B12846873.png)
![(E)-6,6'-Dibromo-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12846874.png)

![6'-(Diethylamino)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-ol](/img/structure/B12846881.png)


![(R)-2-Hydroxy-2-((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12846902.png)

![3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12846913.png)




![1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12846941.png)
